![molecular formula C9H8N2O B1523071 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1071089-08-1](/img/structure/B1523071.png)
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile
Overview
Description
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is a chemical compound with the CAS Number: 1071089-08-1 . It has a molecular weight of 160.18 and its IUPAC name is 2-methyl-3-oxo-3-(3-pyridinyl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile can be represented by the InChI code: 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a 3-oxopropanenitrile group with a methyl substitution at the 2-position.Physical And Chemical Properties Analysis
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile has a predicted boiling point of 340.7±22.0 °C and a predicted density of 1.136±0.06 g/cm3 . Its pKa is predicted to be 5.04±0.10 .Scientific Research Applications
Metal Complex Synthesis and Characterization
The compound is utilized in the synthesis of various metal complexes, demonstrating its role as a versatile ligand. For instance, its derivatives have been used to synthesize metal dithiocarbamate complexes, highlighting its potential in creating compounds with specific properties, like those exhibited by nickel(II) complex with significant structural stability due to effective C–H⋯π and intermolecular hydrogen bonding interactions (Halimehjani et al., 2015). Additionally, its role in the formation of diiron pentacarbonyl complexes underlines its significance in studying the basicity of internal bases and their influence on hydrides formation and transformation into protonated diiron hexacarbonyl forms (Xiao et al., 2010).
Catalysis and Synthesis
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile plays a role in catalysis and chemical synthesis. For example, it has been involved in magnetically separable graphene oxide anchored sulfonic acid catalyzed synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its utility in facilitating complex chemical reactions (Zhang et al., 2016).
Photodiode and Optoelectronic Applications
The compound's derivatives exhibit significant potential in optoelectronic applications. Its reactions and structural properties contribute to the development of materials with unique optical characteristics, such as those observed in the synthesis and photodiode application of chromenopyridin derivatives, indicating its relevance in advancing technology in this field (Ibrahim et al., 2015).
Safety and Hazards
The safety information available indicates that 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDLFENREDXOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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